Cas no 56341-31-2 (2-Bromoxanthone)
2-Bromoxanthone Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-9H-xanthen-9-one
- 2-Bromoxanthone
- 2-bromoxanthen-9-one
- 9H-Xanthen-9-one, 2-bromo-
- 2-bromo-xanthen-9-one
- 2-Brom-xanthen-9-on
- 4-bromoxanthone
- 9H-Xanthen-9-one,2-bromo
- 2-bromo-9-xanthenone
- C13H7BrO2
- 2-Bromo-9H-xanthene-9-one
- DYQUGFRRGGOYCA-UHFFFAOYSA-N
- SBB010036
- 8240AB
- ST060435
- AB0104789
- AX8163303
- R2055
- 56341-31-2
- DTXSID60408008
- A869970
- MFCD00089598
- s10966
- AS-58123
- AMY18867
- CS-0141437
- AKOS003395875
- FT-0769936
- SCHEMBL2592127
- DB-072136
- ALBB-026081
-
- MDL: MFCD00089598
- Inchi: 1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
- InChI Key: DYQUGFRRGGOYCA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1O2)=O
Computed Properties
- Exact Mass: 273.96300
- Monoisotopic Mass: 273.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.62
- Boiling Point: 403.2°C at 760 mmHg
- Flash Point: 197.7°C
- Refractive Index: 1.667
- PSA: 30.21000
- LogP: 3.70870
2-Bromoxanthone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromoxanthone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY639-200mg |
2-Bromoxanthone |
56341-31-2 | 95+% | 200mg |
65.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY639-1g |
2-Bromoxanthone |
56341-31-2 | 95+% | 1g |
185.0CNY | 2021-07-15 | |
| TRC | B689185-1g |
2-Bromoxanthone |
56341-31-2 | 1g |
$ 165.00 | 2022-06-06 | ||
| TRC | B689185-10g |
2-Bromoxanthone |
56341-31-2 | 10g |
$ 1300.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857350-500mg |
2-Bromo-9H-xanthen-9-one |
56341-31-2 | 98% | 500mg |
1,350.00 | 2021-05-17 | |
| Fluorochem | 223562-250mg |
2-Bromo-9H-xanthen-9-one |
56341-31-2 | 95% | 250mg |
£37.00 | 2022-02-28 | |
| Fluorochem | 223562-1g |
2-Bromo-9H-xanthen-9-one |
56341-31-2 | 95% | 1g |
£83.00 | 2022-02-28 | |
| Fluorochem | 223562-5g |
2-Bromo-9H-xanthen-9-one |
56341-31-2 | 95% | 5g |
£255.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY639-5g |
2-Bromoxanthone |
56341-31-2 | 95+% | 5g |
650.0CNY | 2021-07-15 | |
| TRC | B689185-5g |
2-Bromoxanthone |
56341-31-2 | 5g |
$ 800.00 | 2023-09-08 |
2-Bromoxanthone Suppliers
2-Bromoxanthone Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-Bromoxanthone
Professional Introduction to 2-Bromoxanthone (CAS No. 56341-31-2)
2-Bromoxanthone, with the chemical identifier CAS No. 56341-31-2, is a significant compound in the realm of chemical and pharmaceutical research. This xanthone derivative has garnered considerable attention due to its unique structural properties and potential biological activities. Xanthones, a class of naturally occurring oxygen-containing heterocyclic compounds, are widely studied for their pharmacological effects, which include antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 2-position of the xanthone core modifies its electronic and steric characteristics, thereby influencing its reactivity and biological interactions.
The synthesis of 2-Bromoxanthone involves intricate organic transformations that highlight the compound's structural complexity. Typically, the bromination of a xanthone precursor is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. These reactions require precise control over temperature, solvent choice, and reaction time to ensure high yield and purity. The resulting product, 2-Bromoxanthone, exhibits distinct spectroscopic and chromatographic profiles that facilitate its identification and characterization.
In recent years, 2-Bromoxanthone has been extensively investigated for its pharmacological potential. Studies have demonstrated its efficacy in various preclinical models, suggesting applications in treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The bromine substituent enhances the compound's ability to interact with biological targets by increasing its lipophilicity and electron-withdrawing effects. This modification allows 2-Bromoxanthone to penetrate cell membranes more effectively and modulate intracellular signaling pathways.
One of the most compelling areas of research involving 2-Bromoxanthone is its role as an antioxidant. Oxidative stress is a hallmark of numerous pathological conditions, including aging, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's disease. The potent antioxidant activity of 2-Bromoxanthone stems from its ability to scavenge reactive oxygen species (ROS) and inhibit enzymes involved in oxidative processes. Recent studies have shown that 2-Bromoxanthone can protect against oxidative damage in vitro by reducing malondialdehyde levels and increasing glutathione levels in cellular models.
The anti-inflammatory properties of 2-Bromoxanthone have also been well-documented. Chronic inflammation is associated with a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and even certain cancers. Research indicates that 2-Bromoxanthone can modulate key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By inhibiting these cytokines, 2-Bromoxanthone demonstrates promise in reducing inflammation and alleviating symptoms associated with inflammatory conditions.
In addition to its antioxidant and anti-inflammatory effects, 2-Bromoxanthone has shown potential in combating antimicrobial resistance. The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Preliminary studies have revealed that 2-Bromoxanthone exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This finding underscores the compound's potential as a lead candidate for developing new antibiotics.
The pharmacokinetic profile of 2-Bromoxanthone is another critical aspect that has been explored in recent research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety. Studies have shown that 2-Bromoxanthone has moderate oral bioavailability and exhibits tissue-specific distribution patterns. Its metabolism involves cytochrome P450 enzymes, which are responsible for converting it into various metabolites. These metabolites may contribute to its overall pharmacological effects or influence its toxicity profile.
The synthetic versatility of xanthones has also been leveraged to develop analogs of 2-Bromoxanthone. By modifying other functional groups or introducing additional substituents at different positions on the xanthone core, researchers can fine-tune the biological activities of these compounds. Such modifications have led to the discovery of novel derivatives with enhanced potency or selectivity for specific biological targets. This approach highlights the importance of structure-activity relationships (SAR) in optimizing drug candidates for clinical use.
The future direction of research on CAS No. 56341-31-2, or more accurately referred to asCAS No.,
is likely to focus on translational studies aimed at moving promising compounds from preclinical testing into clinical trials.
Collaborations between academic researchers
and pharmaceutical companies are expected
to accelerate this process.
Furthermore,
advances in computational chemistry
and artificial intelligence
may aid in predicting
the pharmacological properties
of novel xanthone derivatives.
Such innovations could shorten
the time it takes
to develop new drugs
based on this class.
CAS No.CAS No.
56341-31-2 (2-Bromoxanthone) Related Products
- 125246-74-4(9H-Xanthen-9-one,2-acetyl-5-bromo-1,3-dihydroxy-)
- 5445-83-0(Methanone,(5-bromo-2-hydroxyphenyl)(4-methoxyphenyl)-)
- 88086-75-3(9H-Xanthene-2-carboxylic acid, 7-bromo-9-oxo-)
- 88498-80-0(9H-Xanthen-9-one, 4-bromo-3-hydroxy-)
- 750633-45-5(3-Bromo-2'-methoxybenzophenone)
- 16740-73-1(1-(5-Bromo-2-methoxyphenyl)ethanone)
- 1152820-74-0((5-bromo-2-methoxy-phenyl)-phenyl-methanone)
- 27428-65-5(4-Bromo-2'-methoxybenzophenone)
- 88086-71-9(9H-Xanthen-9-one, 2-bromo-7-methyl-)
- 844879-47-6(3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone)